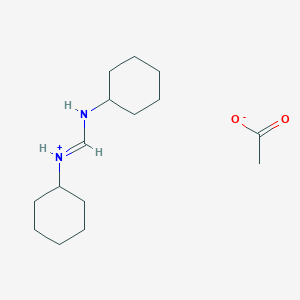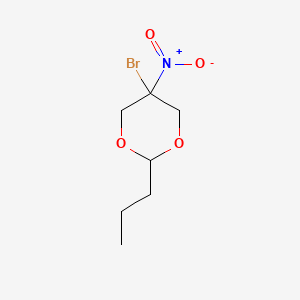![molecular formula C28H23NO4 B14644846 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 52007-93-9](/img/structure/B14644846.png)
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with a complex structure, characterized by the presence of a dibenzylamino group, a hydroxy group, and a benzoyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Dibenzylamino)-2-hydroxybenzophenone, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dibenzylamino group may also play a role in modulating the compound’s effects by interacting with cellular receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
- 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
- 2-[4-(Dimethylamino)-2-hydroxybenzoyl]benzoic acid
Uniqueness
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52007-93-9 |
|---|---|
Molekularformel |
C28H23NO4 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
2-[4-(dibenzylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C28H23NO4/c30-26-17-22(15-16-25(26)27(31)23-13-7-8-14-24(23)28(32)33)29(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17,30H,18-19H2,(H,32,33) |
InChI-Schlüssel |
ZPSOTLRQQJIDRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
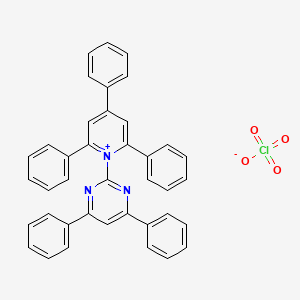
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

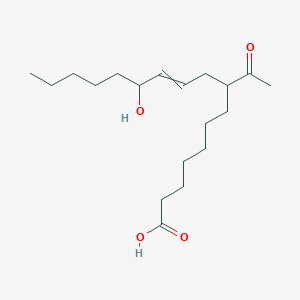
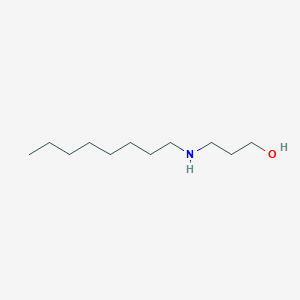

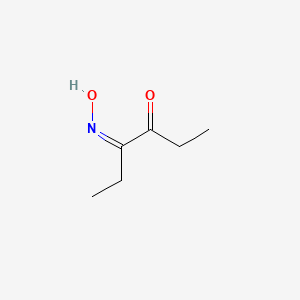
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
